molecular formula C7H7FN2O B13003095 5-Fluoro-6-methylpicolinamide

5-Fluoro-6-methylpicolinamide

Cat. No.: B13003095
M. Wt: 154.14 g/mol
InChI Key: SBDQNXNQFWDPLJ-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpicolinamide is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the picolinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpicolinamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive reagents and complex purification steps.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-Fluoro-6-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpicolinamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, leading to increased potency and selectivity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution.

    6-Fluoropicolinamide: Another fluorinated picolinamide with the fluorine atom at a different position.

    5-Fluoro-2-methylpyridine: A related compound with a different substitution pattern.

Uniqueness: 5-Fluoro-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

SBDQNXNQFWDPLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)F

Origin of Product

United States

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